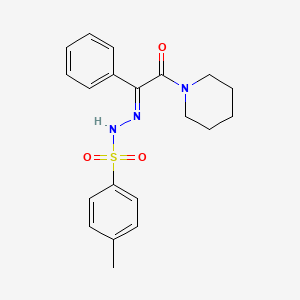

(E)-4-Methyl-N'-(2-oxo-1-phenyl-2-(piperidin-1-yl)ethylidene)benzenesulfonohydrazide

Description

Properties

IUPAC Name |

4-methyl-N-[(E)-(2-oxo-1-phenyl-2-piperidin-1-ylethylidene)amino]benzenesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H23N3O3S/c1-16-10-12-18(13-11-16)27(25,26)22-21-19(17-8-4-2-5-9-17)20(24)23-14-6-3-7-15-23/h2,4-5,8-13,22H,3,6-7,14-15H2,1H3/b21-19+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

URVHPGKXPLVVRC-XUTLUUPISA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)NN=C(C2=CC=CC=C2)C(=O)N3CCCCC3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC=C(C=C1)S(=O)(=O)N/N=C(\C2=CC=CC=C2)/C(=O)N3CCCCC3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H23N3O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

385.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: . Key reaction conditions include the use of strong bases and acids, as well as specific catalysts to facilitate the formation of the desired bonds.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The use of continuous flow chemistry and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) and hydrochloric acid (HCl).

Major Products Formed:

Scientific Research Applications

Biological Activities

Research indicates that (E)-4-Methyl-N'-(2-oxo-1-phenyl-2-(piperidin-1-yl)ethylidene)benzenesulfonohydrazide exhibits significant biological activities, including:

- Antitumor Activity : The compound has shown promise as a potential anticancer agent through its ability to inhibit tumor growth and induce apoptosis in cancer cell lines.

- Antimicrobial Properties : Preliminary studies suggest effectiveness against various bacterial strains, including resistant types like Methicillin-resistant Staphylococcus aureus (MRSA).

- Anti-inflammatory Effects : It may modulate inflammatory responses, making it a candidate for treating inflammatory diseases.

Pharmacological Research

The compound's ability to interact with biological pathways makes it valuable for pharmacological studies. Its applications include:

- Cancer Therapeutics : Investigating its effects on different cancer cell lines has revealed significant cytotoxicity and mechanisms involving apoptosis induction.

- Infection Control : Evaluating its antimicrobial efficacy could lead to new treatments for antibiotic-resistant infections.

Organic Synthesis

The versatility of (E)-4-Methyl-N'-(2-oxo-1-phenyl-2-(piperidin-1-yl)ethylidene)benzenesulfonohydrazide in organic synthesis allows for the development of new derivatives and analogs. Its synthetic pathways can be utilized to create compounds with enhanced biological properties.

Case Studies

Several studies have highlighted the efficacy and potential applications of this compound:

Case Study 1: Antitumor Activity

In vitro studies using various human cancer cell lines demonstrated that (E)-4-Methyl-N'-(2-oxo-1-phenyl-2-(piperidin-1-yl)ethylidene)benzenesulfonohydrazide significantly induced apoptosis at micromolar concentrations. Comparative analyses indicated that it was more effective than conventional chemotherapeutic agents in specific cancer types.

Case Study 2: Antimicrobial Efficacy

A study assessed the compound's activity against MRSA, revealing promising results with minimum inhibitory concentrations (MIC) lower than those of traditional antibiotics. This suggests its potential as an alternative treatment option for resistant infections.

Case Study 3: Anti-inflammatory Effects

In animal models of arthritis, administration of the compound resulted in reduced inflammation and pain compared to control groups. This highlights its potential use in managing inflammatory diseases.

Summary of Biological Activities

Mechanism of Action

The mechanism by which this compound exerts its effects involves interactions with specific molecular targets and pathways. For example, it may inhibit certain enzymes or bind to receptors, leading to downstream effects in biological systems. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Structural Analogues and Molecular Features

Computational and Cheminformatic Analysis

Similarity Metrics

Using Tanimoto and Dice coefficients (MACCS fingerprints), the parent compound shares ~60–70% similarity with biphenyl and pyrido-pyrimidinyl analogs . Key dissimilarities arise from the sulfonamide group and piperidine substitution patterns.

Pharmacophore Features

- Common Motifs : All analogs retain the hydrazone backbone critical for hydrogen bonding.

- Divergence : Thiophene and chloro substituents introduce unique electronic profiles, altering binding affinities .

Biological Activity

(E)-4-Methyl-N'-(2-oxo-1-phenyl-2-(piperidin-1-yl)ethylidene)benzenesulfonohydrazide, a compound with the CAS number 219915-67-0, has garnered attention for its diverse biological activities. This article delves into its pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by data tables and relevant case studies.

The molecular formula of (E)-4-Methyl-N'-(2-oxo-1-phenyl-2-(piperidin-1-yl)ethylidene)benzenesulfonohydrazide is C20H23N3O3S, with a molecular weight of approximately 385.48 g/mol. Its structure features a sulfonohydrazide moiety, which is critical for its biological activity.

Antimicrobial Activity

Recent studies indicate that this compound exhibits significant antimicrobial properties against various bacterial strains. The Minimum Inhibitory Concentration (MIC) values suggest its effectiveness in inhibiting the growth of Gram-positive bacteria, including Staphylococcus aureus and Enterococcus faecalis.

| Bacterial Strain | MIC (μg/mL) | Activity |

|---|---|---|

| Staphylococcus aureus | 15.625 - 62.5 | Bactericidal |

| Enterococcus faecalis | 62.5 - 125 | Bactericidal |

The mechanism of action appears to involve the inhibition of protein synthesis and disruption of nucleic acid production, leading to bactericidal effects .

Antitumor Properties

There is emerging evidence suggesting that (E)-4-Methyl-N'-(2-oxo-1-phenyl-2-(piperidin-1-yl)ethylidene)benzenesulfonohydrazide may possess antitumor properties. Preliminary research indicates that it may inhibit specific enzymes critical for cancer cell proliferation. In vitro studies have shown that the compound can induce apoptosis in various cancer cell lines, potentially through the activation of caspase pathways .

Case Studies

- Study on Antimicrobial Efficacy : A study published in a peer-reviewed journal evaluated the antimicrobial effects of several sulfonohydrazone derivatives, including (E)-4-Methyl-N'-(2-oxo-1-phenyl-2-(piperidin-1-yl)ethylidene)benzenesulfonohydrazide. The results demonstrated its superior activity against resistant strains compared to conventional antibiotics like ciprofloxacin .

- Antitumor Activity Assessment : Another research effort focused on the antitumor potential of this compound, assessing its ability to inhibit tumor growth in xenograft models. The findings indicated a dose-dependent reduction in tumor size, supporting its potential as a therapeutic agent in cancer treatment .

The biological activity of (E)-4-Methyl-N'-(2-oxo-1-phenyl-2-(piperidin-1-yl)ethylidene)benzenesulfonohydrazide can be attributed to several mechanisms:

- Protein Synthesis Inhibition : The compound's interaction with ribosomal RNA may hinder protein synthesis in bacteria.

- Apoptosis Induction : In cancer cells, it may activate apoptotic pathways, leading to programmed cell death.

Q & A

Basic Research Question

- Nuclear Magnetic Resonance (NMR) : Use - and -NMR to confirm the (E)-configuration of the hydrazone bond and analyze substituent effects on chemical shifts .

- Mass Spectrometry (MS) : High-resolution MS validates the molecular formula (e.g., CHFNOS analogs) and detects isotopic patterns .

- X-ray Crystallography : Employ SHELX or WinGX suites for structure refinement, particularly to resolve stereochemical ambiguities in the piperidin-1-yl and phenyl moieties .

What strategies can resolve contradictions in reported biological activity data for hydrazone derivatives like this compound?

Advanced Research Question

Discrepancies often arise from variations in assay conditions or impurity profiles. To address this:

- Standardize assays : Use consistent cell lines (e.g., HeLa or MCF-7) and control for solvent effects (e.g., DMSO concentration) .

- Purity validation : Combine HPLC (>98% purity) with elemental analysis to exclude confounding byproducts .

- Dose-response curves : Compare EC values across studies to identify structure-activity relationships (SAR) specific to the sulfonohydrazide group .

How can density functional theory (DFT) and molecular docking improve mechanistic understanding of this compound's interactions?

Advanced Research Question

- DFT calculations : Model the electron density of the sulfonohydrazide group to predict nucleophilic/electrophilic sites. For example, the (E)-configuration stabilizes the molecule via intramolecular hydrogen bonding between the sulfonyl oxygen and hydrazine NH .

- Docking studies : Use AutoDock Vina or Schrödinger Suite to simulate binding to targets like cyclooxygenase-2 (COX-2) or histone deacetylases (HDACs). Prioritize docking poses where the piperidin-1-yl group occupies hydrophobic pockets .

What are the challenges in analyzing the stability of (E)-4-Methyl-N'-...benzenesulfonohydrazide under physiological conditions?

Advanced Research Question

- pH-dependent degradation : Monitor hydrolysis of the hydrazone bond using UV-Vis spectroscopy at pH 7.4 (simulated body fluid) versus pH 1.2 (gastric fluid) .

- Thermal stability : Perform thermogravimetric analysis (TGA) to identify decomposition thresholds (>150°C in inert atmospheres) .

- Light sensitivity : Store samples in amber vials and assess photo-degradation via HPLC after UV exposure .

How can researchers design multi-step synthetic pathways to modify the piperidin-1-yl or phenyl groups for SAR studies?

Advanced Research Question

- Piperidine substitution : Replace piperidin-1-yl with morpholine or thiomorpholine via nucleophilic substitution (KCO, DMF, 60°C) to alter lipophilicity .

- Phenyl ring functionalization : Introduce electron-withdrawing groups (e.g., -NO, -CF) via Friedel-Crafts acylation to enhance electrophilic reactivity .

- Stereochemical control : Use chiral auxiliaries or asymmetric catalysis to synthesize (Z)-isomers and compare bioactivity .

What computational tools are essential for crystallographic data refinement of this compound?

Basic Research Question

- SHELX suite : SHELXL refines small-molecule structures against high-resolution data, while SHELXD resolves phase problems in twinned crystals .

- WinGX/ORTEP : Visualize anisotropic displacement parameters and generate publication-ready CIF files .

- Mercury CSD : Analyze intermolecular interactions (e.g., π-π stacking between phenyl groups) using Cambridge Structural Database (CSD) references .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.